Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a piperazine moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable electrophile.
Attachment of the Dichlorophenyl Group: This step involves the coupling of the dichlorophenyl group to the piperazine ring, which can be done using various coupling reagents.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of the thiazole derivative with ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate: shares structural similarities with other thiazole and piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its dichlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
ethyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c1-2-27-18(26)22-17-21-12(11-28-17)10-15(25)24-8-6-23(7-9-24)14-5-3-4-13(19)16(14)20/h3-5,11H,2,6-10H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNODJFAATIJSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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